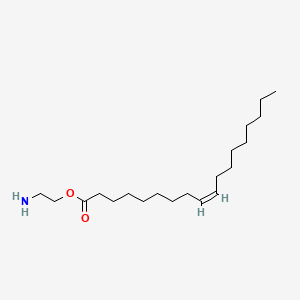

2-Aminoethyl oleate

Beschreibung

Ethanolamine oleate is a mild sclerosing agent. It is composed of ethanolamine, a basic substance, which when combined with oleic acid forms a clear, straw to pale yellow colored, deliquescent oleate.

Ethanolamine Oleate is a synthetic preparation of oleic acid and ethanolamine, a first generation monoethanolamine with sclerotherapeutic activity. Ethanolamine oleate causes an acute, dose-related inflammatory reaction of the intimal endothelium of the vein. This leads to scarring at the inner wall of the veins and possible occlusion of the veins. The oleic acid component may also transiently activate coagulation and fibrinolytic systems through the release of tissue factor and activation of Hageman factor.

See also: Monoethanolamine (has active moiety).

Structure

3D Structure of Parent

Eigenschaften

Key on ui mechanism of action |

The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated. |

|---|---|

CAS-Nummer |

3282-75-5 |

Molekularformel |

C18H34O2.C2H7NO C20H41NO3 |

Molekulargewicht |

343.5 g/mol |

IUPAC-Name |

2-aminoethanol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-; |

InChI-Schlüssel |

KGWDUNBJIMUFAP-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCN |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |

Andere CAS-Nummern |

3282-75-5 |

Physikalische Beschreibung |

Liquid Liquid; [ECHA REACH Registrations] |

Synonyme |

Ethamolin ethanolamine oleate oleic acid, 2-aminoethyl este |

Herkunft des Produkts |

United States |

Statistical Analysis of Results:the Data from All Laboratories Are Collected and Statistically Analyzed to Determine Key Performance Characteristics:

Repeatability Standard Deviation (sr): The standard deviation of test results obtained under repeatability conditions (within-laboratory variability).

Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under reproducibility conditions (between-laboratory variability). kobv.de

Statistical tests, such as Cochran's and Grubbs' tests, are used to identify and potentially exclude outlier data from individual laboratories. kobv.de

The results of a successful interlaboratory study provide a robust estimate of the method's precision in real-world conditions. For example, an interlaboratory validation of a method for a different analyte in water samples involving 12 laboratories showed a coefficient of variation of repeatability of 4.25% and a coefficient of variation of reproducibility of 12.25%. kobv.de

Table 3: Example of Interlaboratory Study Performance Characteristics

| Parameter | Definition | Hypothetical Value for 2-Aminoethyl Oleate (B1233923) Assay |

|---|---|---|

| Number of participating laboratories | - | 12 |

| Number of accepted laboratories | After outlier removal | 11 |

| Mean Concentration | Average across all labs | 105.2 ng/mL |

| Repeatability relative standard deviation (%RSDr) | Within-lab variability | 5.5% |

This table presents hypothetical data modeled on published interlaboratory validation trials for other chemical substances. kobv.de

The successful completion of these precision, accuracy, and robustness assessments, capped by a comprehensive interlaboratory validation, would establish the analytical method for 2-Aminoethyl oleate as being "fit for purpose" for its intended application in complex research matrices.

Advanced Materials Research Incorporating 2 Aminoethyl Oleate

Organogelation Phenomena and Supramolecular Gelators

2-Aminoethyl oleate (B1233923) functions as a low molecular weight organogelator (LMWG), capable of self-assembling into three-dimensional networks that immobilize organic solvents, a process known as organogelation. unibo.it This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. unibo.it The long carbon chain of the oleic acid moiety contributes to van der Waals interactions, while the amide group is a key participant in forming hydrogen bonds. orientjchem.org These interactions lead to the formation of supramolecular structures, often fibrillar, which entangle to create a network that traps the liquid phase. unibo.itrsc.org

Formation of 2-Aminoethyl Oleate-Based Gels in Organic and Edible Oil Systems

Research has demonstrated the exceptional gelation capability of this compound in a variety of liquid environments. orientjchem.org It has been shown to effectively form gels in both organic solvents and edible oils. orientjchem.orgresearchgate.net The gel formation process typically involves heating a mixture of the gelator and the solvent to the solvent's boiling point to achieve dissolution, followed by cooling, which allows for the self-assembly of the gelator molecules and subsequent gel formation. orientjchem.org The success of gelation can be confirmed using the inverted tube method, where a stable gel does not flow upon inversion. orientjchem.org

Studies have highlighted its efficiency in gelling systems such as n-hexane and DMSO, as well as a range of edible oils including sesame oil, mustard oil, coconut oil, and citriodora oil. orientjchem.orgresearchgate.net The minimum gelation concentration (MGC) and gelation temperature are critical parameters that define the efficiency of an organogelator. researchgate.net

Table 1: Gelation Capabilities of this compound in Various Solvents

| Solvent/Oil | Gelation Result | Reference |

|---|---|---|

| n-Hexane | Opaque Gel | orientjchem.org |

| DMSO | Opaque Gel | orientjchem.org |

| Sesame Oil | Opaque Gel | orientjchem.org |

| Mustard Oil | Opaque Gel | orientjchem.org |

| Coconut Oil | Opaque Gel | orientjchem.org |

| Citriodora Oil | Opaque Gel | orientjchem.org |

Rheological Characterization of Gel Networks

Rheology provides insight into the mechanical properties of the gel network, such as its strength and stability. researchgate.net Dynamic oscillatory measurements are commonly used to characterize these viscoelastic properties. researchgate.netsid.ir In these tests, the storage modulus (G′) represents the elastic component (solid-like behavior), while the loss modulus (G″) represents the viscous component (liquid-like behavior). nih.gov For a material to be considered a gel, the storage modulus must be greater than the loss modulus (G' > G''), indicating a predominantly elastic, structured material. nih.govmdpi.com

The rheological properties of organogels can be influenced by factors such as gelator concentration and the temperature at which the gel is prepared. researchgate.net For instance, in some organogel systems, a higher gel preparation temperature can lead to higher G' values. researchgate.net Frequency sweep tests, conducted within the linear viscoelastic region, reveal how the moduli change with frequency. nih.govnsf.gov A typical gel-like structure shows both G' and G'' to be largely independent of frequency, with G' consistently higher than G''. mdpi.com Furthermore, these gels often exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate. sid.irmdpi.com

Table 2: Key Rheological Parameters for Gel Characterization

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Storage Modulus (G′) | Measures the stored energy, representing the elastic part of the gel. | Indicates the stiffness and solid-like character of the gel network. | nih.gov |

| Loss Modulus (G″) | Measures the energy dissipated as heat, representing the viscous part. | Reflects the liquid-like character of the gel. | nih.gov |

| Linear Viscoelastic Region (LVR) | The strain range where the response is linear and the structure is not destroyed. | Defines the appropriate strain for non-destructive frequency sweep tests. | nsf.gov |

| Shear Thinning | The decrease in viscosity under increasing shear rate. | Important for applications involving flow, such as spraying or spreading. | sid.irmdpi.com |

| Yield Stress | The minimum stress required to initiate flow. | Characterizes the transition from solid-like to liquid-like behavior. | researchgate.net |

Microscopic and Macroscopic Structural Analysis of Gels

Microscopic analysis delves into the molecular arrangement and network morphology. Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm the presence of intermolecular interactions, such as hydrogen bonding, which are fundamental to the self-assembly of gelator molecules. rsc.orgresearchgate.net The morphology of the self-assembled network can be visualized using microscopy techniques. For example, transmission electron microscopy (TEM) has been used to reveal that some organogelators form helical nanofibers that create the three-dimensional gel network. rsc.org Polarized light microscopy can confirm the formation of crystalline structures within the gel. researchgate.net Additionally, X-ray diffraction (XRD) provides information on the molecular packing and organization, such as lamellar structures, within the gel network. researchgate.net These microscopic features directly influence the macroscopic rheological behavior of the gel. mit.edu

Emulsification and Surfactant Properties

The amphiphilic nature of this compound, arising from its distinct hydrophobic and hydrophilic segments, makes it a candidate for use as a surfactant and emulsifier. ontosight.ai Surfactants are molecules that adsorb at the interface between two immiscible liquids, such as oil and water, reducing the interfacial tension and facilitating the formation of a stable mixture known as an emulsion. sanyo-chemical-solutions.comsanyo-chemical-solutions.com

Interfacial Tension Reduction Mechanisms

Interfacial tension (IFT) is the energy required to create a new interface between two immiscible phases. stevenabbott.co.uk Surfactants like this compound position themselves at the oil-water interface, with the hydrophobic oleic acid chain orienting towards the oil phase and the hydrophilic aminoethyl group towards the water phase. ontosight.aisanyo-chemical-solutions.com This alignment disrupts the cohesive forces between the molecules of the same phase at the interface, thereby lowering the IFT. stevenabbott.co.uk

The effectiveness of a surfactant in reducing IFT is critical for forming an emulsion with minimal energy input. stevenabbott.co.uk The concentration of the surfactant is a key factor; as concentration increases, IFT generally decreases until the critical micelle concentration (CMC) is reached, after which the IFT remains relatively constant. mdpi.com The reduction of IFT to very low levels is particularly beneficial for creating stable microemulsions. stevenabbott.co.uk The structure of the surfactant, including the balance between its hydrophilic and lipophilic portions (HLB), plays a crucial role in its ability to lower IFT at a specific oil-water interface. sanyo-chemical-solutions.comromanpub.com

Stability of Emulsions Formulated with this compound

An emulsion is a thermodynamically unstable system that tends to break down over time through processes like creaming, flocculation, and coalescence. plos.org The long-term stability of an emulsion is a primary indicator of its quality and is crucial for its application. plos.org Emulsions formulated with this compound would rely on the formation of a stable interfacial film around the dispersed droplets, which acts as a barrier to prevent them from merging.

Several factors and methods are used to assess and enhance emulsion stability. The concentration of the emulsifier is critical; sufficient concentration is needed to cover the surface of the droplets and form a protective film. dss.go.th However, excessively high concentrations can sometimes lead to instability. dss.go.th The stability of an emulsion can be evaluated through various methods, including:

Centrifugation: Accelerates creaming or phase separation, providing a quick assessment of stability. romanpub.com

Shelf Storage: Observing the emulsion over an extended period under controlled temperature conditions to check for phase separation. romanpub.com

Turbidity Measurements: Changes in the turbidity of an emulsion can indicate instability. romanpub.com

Droplet Size Analysis: An increase in average droplet size over time is a sign of coalescence and instability. romanpub.com

The stability can be further enhanced by using co-stabilizers, such as polymers like xanthan gum, which increase the viscosity of the continuous phase and hinder droplet movement, thereby preventing aggregation. plos.orgulprospector.com

Integration into Polymer and Composite Systems

The unique bifunctional nature of this compound, possessing a reactive amine group and a long, hydrophobic oleate tail, makes it a valuable component in advanced materials research. Its integration into polymers and composites can occur via two primary pathways: as a fundamental building block for creating new bio-based polymers or as a modifying additive to enhance the properties of existing material formulations.

As a Building Block for Bio-Based Polymeric Materials

The quest for sustainable materials has driven research into utilizing renewable resources like vegetable oils for polymer synthesis. ocl-journal.orglcpo.fr this compound, derived from oleic acid, serves as an exemplary bio-based monomer or building block for a variety of polymers. lcpo.frmdpi.com Its primary amine allows it to participate in step-growth polymerization reactions, such as polycondensation and polyaddition, to form the backbone of new polymeric structures.

One significant application is in the synthesis of polyamides. By reacting with dicarboxylic acids or their derivatives, the amine group of this compound can form amide linkages, creating polyamides with long, hydrophobic pendant chains. researchgate.net This approach has been explored to create novel aliphatic polyamides with tailored properties. For example, research into fatty acid-based polyamides has shown that functionalizing a fatty acid with an amine like tris(2-aminoethyl)amine (B1216632) and then polymerizing it can produce materials for specific applications. researchgate.net Similarly, the general principle of reacting fatty amines with precursors like polysuccinimide is used to create polyaspartamide derivatives. researchgate.net In these structures, the oleyl group imparts hydrophobicity and can influence the polymer's thermal properties and solubility. researchgate.net

Another key area is the development of polyurethane precursors. lcpo.fr Aliphatic polyamines derived from fatty acids are valuable building blocks for creating polyurethanes without using isocyanates, following greener chemistry principles. lcpo.fr

Table 1: Research Findings on this compound Derivatives as Polymer Building Blocks

| Polymer System | Derivative/Monomer Used | Polymerization Method | Key Finding | Reference |

|---|---|---|---|---|

| Bio-based Latex | Acryloyl aminoethyl oleate (OVM) | Miniemulsion copolymerization with Styrene (B11656) (St) or Methyl Methacrylate (MMA) | Successfully synthesized bio-based latex nanoparticles by incorporating the plant oil-based monomer into the polymer backbone. | avestia.com |

| Polyaspartamides | Oleyl amine (as a structural component analogous to the oleate group) | Derivatization of polysuccinimide precursor | The hydrophobic oleyl residue significantly enhances the aqueous solubility of encapsulated hydrophobic drugs. | researchgate.net |

| Bio-based Polyamides | General concept using fatty dimer acids and difunctional aminoamides | Solvent and catalyst-free polycondensation | Demonstrates the feasibility of creating high molecular weight, thermally stable polyamides from bio-based building blocks. | researchgate.net |

Role as a Modifier or Additive in Material Formulations

Beyond its role as a primary monomer, this compound and its derivatives are highly effective as modifiers or additives in material formulations. When blended into a polymer matrix rather than being chemically bound to the main chain, these molecules can significantly alter the material's processing characteristics and final properties.

A key function is as an internal plasticizer. In the copolymerization of acryloyl aminoethyl oleate (OVM) with styrene and methyl methacrylate, the long fatty acid chain of the OVM constituent provides an internal plasticization effect. avestia.com This is advantageous compared to using traditional, low-molecular-weight plasticizers which can migrate out of the polymer matrix over time. avestia.com The covalently bonded oleate chain enhances flexibility and reduces brittleness from within the polymer structure.

Derivatives such as ethylene (B1197577) bis oleamide, a secondary bis-amide, are used as processing aids and property modifiers in various plastics. atamanchemicals.com It functions as an anti-tack additive, particularly in soft or tacky polymers like ethylene vinyl acetate (B1210297) (EVA) copolymers. By incorporating it directly into the polymer, it reduces the contact area and adhesion between polymer pellets, improving handling and processing. atamanchemicals.com It also acts as a lubricant and dispersing agent in thermoplastic formulations. atamanchemicals.com

In the context of composite materials, additives with similar structures (e.g., amine-functionalized molecules) can act as compatibilizers or coupling agents, improving the interfacial adhesion between dissimilar components, such as between an inorganic filler and a polymer matrix. While not always the primary component, the presence of such additives is crucial for enhancing the mechanical properties and stability of the final composite material. ogc.co.jpresearchgate.net

Table 2: this compound and Derivatives as Material Modifiers/Additives

| Material System | Additive/Modifier | Function | Observed Effect | Reference |

|---|---|---|---|---|

| Styrene or Methyl Methacrylate Copolymers | Acryloyl aminoethyl oleate (OVM) | Internal Plasticizer | Provides an internal plasticization effect, making the material more environmentally friendly compared to those using low molecular phthalates. | avestia.com |

| Ethylene vinyl acetate (EVA), Polyolefins, Thermoplastics | Ethylene bis oleamide | Anti-tack additive, Lubricant, Dispersing Agent | Reduces unwanted tack and adhesion between polymer pellets; acts as an internal and external lubricant. | atamanchemicals.com |

| General Polymer Composites | Amine-functionalized modifiers (general principle) | Compatibilizer / Coupling Agent | Improves compatibility between normally incompatible resins or between a resin and a filler. | ogc.co.jp |

Biochemical and Biological Research in Model Systems Excluding Human Clinical Aspects

Biochemical Pathways Involving Oleate (B1233923) and Aminoethyl Moieties

The biochemical journey of 2-Aminoethyl oleate, an endogenous lipid mediator, is intricately linked to the metabolism of its constituent parts: oleic acid and ethanolamine. In biological systems, it is more commonly referred to as oleoylethanolamide (OEA). wikipedia.orgfrontiersin.org Its synthesis and degradation are tightly regulated processes, primarily occurring in response to nutrient availability. nih.gov

The primary pathway for the formation of this compound involves a two-step enzymatic process. It begins with the transfer of an oleoyl (B10858665) group from a phospholipid, such as sn-1-oleoyl-phosphatidylcholine, to the free amino group of phosphatidylethanolamine (B1630911) (PE). wikipedia.org This reaction is catalyzed by an N-acyltransferase (NAT) and results in the formation of N-oleoylphosphatidylethanolamine (NOPE). researchgate.net Subsequently, a specific phospholipase D, known as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), hydrolyzes NOPE to release this compound and phosphatidic acid. wikipedia.orgresearchgate.net

Investigation of Lipid Metabolism in Model Organisms or Cell Lines

Research in various model systems has illuminated the significant role of this compound in lipid metabolism. In the small intestine of rodents, levels of this compound fluctuate with feeding status, decreasing during periods of food deprivation and increasing upon refeeding. frontiersin.orgnih.gov This suggests a direct link between dietary fat intake and the biosynthesis of this compound. The free oleic acid released from the digestion of fats is taken up by enterocytes in the proximal gut, where it can be directed towards the synthesis of this compound. frontiersin.org

In adipose tissue, the synthesis of this compound is stimulated by cold exposure in rats. nih.gov This response is associated with an increase in N-acyltransferase activity and is thought to be mediated by the sympathetic nervous system via beta-adrenoreceptors. nih.gov Studies using isolated rat adipocytes have shown that beta-agonists like noradrenaline and isoproterenol (B85558) can stimulate the production of this compound. nih.gov

The human hepatocyte cell line, HepG2, has been extensively used to study the effects of oleate on lipid metabolism. The addition of oleate to HepG2 cells leads to a significant increase in the secretion of neutral lipids, particularly triglycerides, and stimulates the secretion of very low-density lipoproteins (VLDL). nih.gov In hepatocellular carcinoma (HCC) cell lines such as Hep3B and Huh7.5, treatment with oleic acid resulted in greater lipid accumulation compared to non-cancerous liver cells. frontiersin.org

Regulation of this compound Levels and Lipid Metabolism in Model Systems

| Model System | Condition/Treatment | Observed Effect on this compound or Lipid Metabolism | Reference |

|---|---|---|---|

| Rat Small Intestine (Duodenum and Jejunum) | Food Deprivation | Decreased biosynthesis of this compound. | frontiersin.orgnih.gov |

| Rat Small Intestine (Duodenum and Jejunum) | Refeeding | Increased levels of this compound. | frontiersin.orgnih.gov |

| Rat White Adipose Tissue | Cold Exposure | Increased levels of this compound and N-acyltransferase activity. | nih.gov |

| Isolated Rat Adipocytes | Noradrenaline/Isoproterenol | Stimulated production of this compound. | nih.gov |

| HepG2 (Human Hepatocyte) Cells | Oleate Supplementation | Two-fold increase in neutral lipid secretion; 425% increase in VLDL secretion. | nih.gov |

| Hep3B and Huh7.5 (Human HCC) Cells | Oleic Acid Treatment (50-300 μM) | Higher lipid accumulation compared to healthy hepatocytes. | frontiersin.org |

Enzymatic Transformations of Oleate Derivatives

The enzymatic landscape governing this compound is primarily defined by its synthesis and degradation pathways. As mentioned, the synthesis is a two-enzyme process involving N-acyltransferase (NAT) and N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). wikipedia.orgresearchgate.net

The degradation of this compound is mainly carried out by the enzyme fatty acid amide hydrolase (FAAH). wikipedia.orgdiva-portal.org FAAH hydrolyzes the amide bond of this compound, breaking it down into oleic acid and ethanolamine. nih.gov Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to the degradation of N-acylethanolamines like this compound, though it operates under acidic conditions, typically within lysosomes. diva-portal.orgnih.gov The balance between the synthetic activity of NAT and NAPE-PLD and the degradative activity of FAAH and NAAA determines the endogenous levels of this compound in tissues. frontiersin.org

Other enzymatic transformations can also involve the oleate moiety. For instance, oleate hydratase can catalyze the addition of water to the double bond of oleic acid to form 10-hydroxystearic acid. mdpi.com While not directly a transformation of this compound, this illustrates the broader enzymatic reactivity of the oleate structure.

Key Enzymes in the Metabolism of this compound

| Enzyme | Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| N-acyltransferase (NAT) | Biosynthesis | sn-1-oleoyl-phosphatidylcholine, Phosphatidylethanolamine (PE) | N-oleoylphosphatidylethanolamine (NOPE) | wikipedia.orgresearchgate.net |

| N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) | Biosynthesis | N-oleoylphosphatidylethanolamine (NOPE) | This compound, Phosphatidic acid | wikipedia.orgresearchgate.net |

| Fatty Acid Amide Hydrolase (FAAH) | Degradation | This compound | Oleic acid, Ethanolamine | wikipedia.orgdiva-portal.org |

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Degradation | This compound | Oleic acid, Ethanolamine | diva-portal.orgnih.gov |

In Vitro Studies on Cellular Models

Interactions with Cellular Membranes and Liposomes

The amphiphilic nature of this compound, possessing a long hydrophobic oleoyl tail and a hydrophilic aminoethyl headgroup, dictates its interaction with cellular membranes. This structure allows it to partition into the lipid bilayer, potentially influencing membrane fluidity and the function of membrane-embedded proteins. nih.gov

Liposomes, which are artificial vesicles composed of lipid bilayers, serve as excellent models for studying these interactions. wbcil.com The composition of liposomes can be tailored to mimic specific cellular membranes, such as those of endosomes. researchgate.net Studies with related N-acylethanolamines have shown that their incorporation into membranes can alter membrane properties. For example, the inclusion of dioleoylphosphatidylethanolamine (DOPE), a lipid structurally related to the precursor of this compound, in pH-sensitive liposomes can lead to increased membrane permeability and the formation of non-lamellar structures, suggesting a mechanism of membrane destabilization. researchgate.net While direct studies on this compound's interaction with liposomes are less common in the provided literature, the behavior of similar amphiphilic molecules provides a framework for understanding its potential effects. The interaction is likely to involve partitioning into the hydrophobic core of the membrane, with the polar headgroup oriented towards the aqueous interface. nih.gov

Effects on Cellular Signaling Pathways (Mechanistic Focus)

A primary mechanism of action for this compound in cellular signaling is its role as a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α). wikipedia.orgresearchgate.net PPAR-α is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding regulates the transcription of genes involved in lipid metabolism and energy homeostasis. researchgate.net The anorexic and lipolytic effects of this compound are largely attributed to its activation of PPAR-α. nih.govwikipedia.org

In addition to PPAR-α, this compound has been shown to interact with other signaling molecules. It has been identified as a potential endogenous ligand for the G protein-coupled receptor GPR119. wikipedia.org In uterine smooth muscle tumor cells (ELT-3), signaling pathways involving phospholipase D (PLD) and extracellular signal-regulated kinase (ERK) have been implicated in cellular proliferation, and oleate itself can stimulate PLD activity. researchgate.net Furthermore, in human hepatocyte (HepG2) cells, oleate treatment was found to modulate the expression of genes controlled by the mitogen-activated protein kinase (MAPK), insulin, and hypoxia signaling pathways. nih.gov

Assessment of Cellular Responses in Specific Experimental Models

In vitro studies on various cell lines have demonstrated a range of cellular responses to this compound and its precursor, oleic acid.

In the human neuroblastoma cell line SH-SY5Y, lipidized peptide analogs, which share structural similarities with this compound, have been shown to activate the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) and extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) signaling pathways, which are crucial for cell survival and growth. mdpi.com

Studies on the HepG2 cell line have provided detailed insights into the cellular responses to oleate. Treatment with oleate was compared to the saturated fatty acid palmitate. While high doses of palmitate were cytotoxic, oleate showed a protective effect at similar concentrations. nih.govresearchgate.net Oleate treatment influenced mitochondrial dynamics, promoting fusion (indicated by increased mitofusin 2, MFN2) over fission (related to dynamin-related protein 1, DRP1), which is associated with cellular health. nih.govresearchgate.net In contrast, palmitate tended to increase fission, which is linked to cellular stress and apoptosis. nih.govresearchgate.net

Cellular Responses to Oleate/2-Aminoethyl oleate in In Vitro Models

| Cell Line | Treatment | Concentration | Observed Cellular Response | Reference |

|---|---|---|---|---|

| HepG2 (Human Hepatocyte) | Oleate | 250-500 µM (24h) | Increased cell viability compared to palmitate; increased MFN2 (fusion protein) levels. | nih.govresearchgate.net |

| HepG2 (Human Hepatocyte) | Palmitate | 250-500 µM (24h) | Decreased cell viability; increased DRP1 (fission protein) levels. | nih.govresearchgate.net |

| Huh7.5 (Human HCC) | Oleic Acid | 300 µM | Reduced cell viability and cyclin D1 expression. | frontiersin.org |

| THLE-2 (Healthy Liver) | Oleic Acid | 300 µM | No significant effect on cell viability. | frontiersin.org |

| SH-SY5Y (Human Neuroblastoma) | palm¹¹-PrRP31 (lipidized peptide analog) | 10⁻⁵ M | Increased cell viability and protection against methylglyoxal-induced stress. | mdpi.com |

In Vivo Research in Animal Models (Non-Therapeutic/Non-Toxicological)

The in vivo study of this compound in non-therapeutic and non-toxicological contexts has primarily emerged from broader metabolomic analyses of animal models. These studies provide foundational insights into the compound's potential role in complex biological processes and its utility in the development of animal models for studying biochemical pathways.

Mechanistic Studies of Biological Processes in Animal Systems

Research has implicated this compound in the mechanistic pathways of neuroinflammation following ischemic events in animal models. In a study utilizing a middle cerebral artery occlusion (MCAO) rat model to simulate ischemic stroke, metabolomic profiling of brain tissue revealed significant alterations in the levels of this compound. acs.orgnih.gov The concentration of this compound was observed to increase in the brain tissue of rats subjected to MCAO compared to the control group. acs.orgnih.gov

The study further explored the broader metabolic perturbations and linked them to inflammatory responses. acs.orgnih.gov The observed changes in various metabolites, including this compound, were associated with pathways such as glycerophospholipid metabolism, sphingolipid metabolism, and arachidonic acid metabolism, all of which are critically involved in inflammatory processes. acs.orgnih.gov The investigation highlighted a potential connection to the TLR4/MyD88/NF-κB signaling pathway, a key cascade in innate immunity and inflammation. acs.orgnih.gov While the research focused on the effects of a plant extract, the data positions this compound as a potential biomarker and participant in the complex biochemical cascade that occurs during cerebral ischemia and subsequent inflammation. acs.orgnih.gov

Interactive Table: Relative Changes of this compound in MCAO Rat Brain Tissue

| Group | Relative Level of this compound |

| Sham | Baseline |

| MCAO | Increased |

| MCAO + GSTTF Treatment | Decreased (compared to MCAO) |

This table illustrates the directional changes of this compound observed in the brain tissue of rats in a model of ischemic stroke. MCAO refers to Middle Cerebral Artery Occlusion, and GSTTF is the gross saponin (B1150181) of Tribulus terrestris fruit used in the study. acs.orgnih.gov

Application in Fundamental Biological Research Models

The MCAO rat model is a fundamental tool in stroke research, and the identification of this compound as an altered metabolite within this model underscores its relevance in fundamental biological investigations of cerebrovascular diseases. acs.orgnih.gov The study itself, while having a primary therapeutic goal for the tested extract, contributes non-toxicological, fundamental data on the molecular consequences of ischemic brain injury. acs.orgnih.gov The modulation of this compound levels in response to both the injury and the intervention suggests its involvement in the underlying pathophysiology that these models are designed to explore. acs.orgnih.gov

Further application of this compound in fundamental research is seen in the development and validation of humanized animal models. In a metabolomic and lipidomic analysis of a humanized γδ T cell receptor (HuTCR-T1) mouse model, this compound was one of many metabolites profiled in the plasma. nih.govresearchgate.netresearchgate.net This type of research is crucial for establishing the metabolic phenotype of such models and determining their suitability for studying human diseases. nih.govresearchgate.netresearchgate.net The study aimed to create a more clinically translatable animal model by replacing mouse γδ TCRs with their human counterparts. nih.govresearchgate.netresearchgate.net The comparison of the metabolomic profiles, including the levels of this compound, between wild-type mice, the humanized mice, and humans helps to understand the metabolic impact of this humanization. nih.govresearchgate.netresearchgate.net

Development of Animal Models for Biochemical Pathway Studies

The characterization of endogenous metabolites is a critical step in the development and validation of animal models for studying biochemical pathways. The aforementioned study on humanized γδ TCR mice serves as a prime example. nih.govresearchgate.netresearchgate.net By performing untargeted metabolomics, the researchers were able to compare the plasma metabolite profiles, including this compound, across different groups. nih.govresearchgate.netresearchgate.net

The findings indicated that the metabolomic profile of the γδ HuTCR-T1 mice showed a notable resemblance to the human profile, suggesting its potential as a relevant model for investigating the role of various metabolites in disease development. nih.govresearchgate.netresearchgate.net Although the levels of this compound were not found to be significantly different between the study groups in this particular research, its inclusion in the comprehensive metabolic screening is vital for building a complete picture of the biochemical landscape of this animal model. nih.govresearchgate.netresearchgate.net This foundational data is essential for future studies that may use this model to investigate pathways where this compound could play a more direct role.

Interactive Table: Comparative Plasma Levels of this compound

| Group | Significance of Change (vs. Human) | Significance of Change (vs. Wild-Type Mouse) |

| Humanized γδ TCR Mouse | Not Significant | Not Significant |

This table summarizes the findings from a comparative metabolomics study, indicating that the plasma levels of this compound in the humanized mouse model were not significantly different from those in humans or wild-type mice in that specific analysis. nih.govresearchgate.netresearchgate.net

Analytical Method Development for 2 Aminoethyl Oleate in Complex Research Matrices

Quantitative Analysis in Biological Samples (Non-Clinical)

Quantitative analysis of 2-Aminoethyl oleate (B1233923) in non-clinical biological samples like plasma, cells, and tissues is essential for preclinical research. The inherent complexity of these matrices, which contain numerous interfering substances, necessitates sophisticated sample preparation and analytical strategies to achieve reliable results. researchgate.netlipidmaps.org

The primary goal of sample preparation is to isolate 2-Aminoethyl oleate from the biological matrix, remove interfering components, and concentrate the analyte for detection. slideshare.net The choice of method depends on the sample type and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE): LLE is a common technique used to separate analytes based on their differential solubility in two immiscible liquid phases. For fatty acid derivatives like this compound in complex lipidic matrices such as milk or oil, LLE can be highly effective. nih.gov A biphasic solution, for instance, of acidified methanol (B129727) and a non-polar solvent like isooctane, can be employed to selectively extract the free amine and ester fractions from other lipid categories. lipidmaps.org The extraction is typically initiated with a polar solvent like methanol to precipitate proteins, followed by the addition of a non-polar solvent to partition the lipid-soluble components. lipidmaps.orgnih.gov

Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid adsorbent to separate the analyte from the sample matrix. researchgate.net For a compound like this compound, which has both a polar amine group and a non-polar oleate tail, various SPE sorbents can be utilized. Reversed-phase C18 cartridges can retain the non-polar oleate chain, while ion-exchange sorbents could target the amino group. SPE is particularly useful for cleaning up extracts and concentrating the analyte from aqueous samples. lipidmaps.orgresearchgate.net

Protein Precipitation (PPT): For biological fluids rich in proteins, such as plasma or serum, an initial protein precipitation step is often required. slideshare.net This is commonly achieved by adding organic solvents like acetonitrile (B52724) or acids. This process denatures and precipitates the proteins, which can then be removed by centrifugation, leaving the analyte in the supernatant for further purification or direct analysis. slideshare.netmdpi.com

Table 1: Comparison of Extraction Methodologies for Biological Samples

| Methodology | Principle | Applicable Matrices | Advantages | Considerations |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible solvents | Plasma, Serum, Milk, Tissue Homogenates | Effective for lipid-rich samples, cost-effective | Can be labor-intensive, may require large solvent volumes |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | Plasma, Urine, Cell Lysates | High recovery, good for cleanup and concentration researchgate.net | Method development can be complex, cost of cartridges |

| Protein Precipitation (PPT) | Precipitation of proteins using solvents or acids | Plasma, Serum | Simple, fast, removes major interferences slideshare.net | May not remove all interferences (e.g., phospholipids), potential for analyte co-precipitation |

Achieving low detection limits is critical for analyzing trace amounts of this compound. While modern mass spectrometers offer excellent sensitivity, several strategies can further enhance detection. researchgate.net

Derivatization: Chemical derivatization can significantly improve the ionization efficiency and chromatographic behavior of the analyte. For this compound, the primary amine group is a prime target for derivatization. Reagents that introduce a permanently charged moiety can enhance the response in electrospray ionization mass spectrometry (ESI-MS). qut.edu.aunih.gov For instance, reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can cause a charge reversal, leading to a substantial improvement in detection sensitivity in positive ion mode. nih.gov Another approach involves using fluorescent labeling agents, such as 9-fluorenylmethyl chloroformate (FMOC-CL), which allows for highly sensitive fluorescence detection when coupled with HPLC. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Orbitrap-based mass spectrometry provides high-resolution and accurate mass data, which allows for the selective determination of analytes at low concentrations, even in the presence of high background noise from the matrix. lcms.cz

Stable Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is the gold standard for quantitative accuracy. lipidmaps.org The internal standard is added to the sample at the beginning of the preparation process and co-elutes with the analyte. By measuring the ratio of the analyte to the internal standard, this method compensates for analyte loss during sample preparation and for matrix-induced ion suppression or enhancement, thereby increasing precision and accuracy. lipidmaps.org

Measurement in Environmental Samples

The detection of this compound in environmental samples like water, soil, or biological organisms (e.g., cyanobacteria) is challenged by the diversity of the matrices and the potentially low concentrations of the analyte.

Sample preparation protocols must be adapted to the specific environmental matrix.

Water Samples: For aqueous samples, pre-concentration is often necessary. Solid-phase extraction (SPE) is a suitable method for extracting and concentrating amino compounds from water. researchgate.net Strong cation exchange resins can be used to capture the amino group, effectively isolating the analyte from the aqueous matrix. researchgate.net

Soil and Sediment: The analysis of soil or solid waste samples may require initial drying and grinding to homogenize the sample. louisiana.gov Extraction can then be performed using appropriate solvents. For oily wastes, Soxhlet extraction with a solvent like methylene (B1212753) chloride after drying with anhydrous sodium sulfate (B86663) can be effective in extracting non-volatile organic compounds. louisiana.gov

Biological Organisms: In the case of analyzing the compound in organisms like cyanobacteria, both free and bound forms of the analyte might be present. A trichloroacetic acid (TCA) extraction can be used to isolate the free or weakly bound molecules. To analyze the tightly bound form, a more rigorous step, such as acid hydrolysis, may be required to release the analyte from the cellular matrix before extraction. plos.org

Table 2: Sample Preparation Techniques for Environmental Media

| Environmental Medium | Key Challenge | Recommended Preparation Technique(s) | Reference |

|---|---|---|---|

| Water (Seawater, River water) | Low analyte concentration, high salt content | Solid-Phase Extraction (SPE) for concentration and desalination | researchgate.net |

| Soil/Sediment | Complex matrix, strong analyte-matrix binding | Drying, grinding, solvent extraction (e.g., Soxhlet) | louisiana.gov |

| Biota (e.g., Cyanobacteria) | Distinguishing free vs. bound forms, cellular matrix | Solvent extraction for free form; Acid hydrolysis for bound form | plos.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is exceptionally well-suited for identifying and quantifying small molecules in complex environmental mixtures. plos.org

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is typically used to separate this compound from other components in the extract. A C18 column is a common choice, providing good retention for the long oleate carbon chain. nih.gov Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with additives like formic acid to improve peak shape and ionization, is standard practice. researchgate.netnih.gov It is crucial to develop a method that can separate this compound from its structural isomers to ensure accurate identification. plos.org

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides excellent specificity and sensitivity. This technique involves selecting the precursor ion (the molecular ion of this compound) and then fragmenting it to produce specific product ions. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interference from the matrix. researchgate.netresearchgate.net The identification is confirmed by comparing the retention time and the ratio of qualifier to quantifier ion transitions with an authenticated standard. plos.org

Validation of Analytical Protocols for Research Reproducibility

To ensure that an analytical method is suitable for its intended purpose and that the results are reliable and reproducible, it must be thoroughly validated. europa.euresearchgate.net Validation demonstrates the performance and limitations of the method. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eunih.gov

The validation process for a quantitative method for this compound would include the following:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. gtfch.org This is typically demonstrated by analyzing blank matrix samples from different sources to check for interferences at the analyte's retention time. gtfch.org

Linearity and Range: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu This is assessed by analyzing a series of standards at different concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of analyte is added to a blank matrix and the percentage of the analyte recovered is measured. europa.eu Accuracy should be assessed at a minimum of three concentration levels across the specified range. europa.eu

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gtfch.org The LOQ is often determined as the concentration that yields a signal-to-noise ratio of at least 10:1. unitn.it

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage. gtfch.orguab.edu

Table 3: Key Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criterion |

|---|---|---|

| Specificity | Ability to measure analyte unequivocally in the presence of interferences | No significant interference at the retention time of the analyte in blank matrix |

| Linearity | Proportionality of signal to analyte concentration | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness of measured value to the true value | Mean recovery typically within 80-120% |

| Precision (Repeatability & Intermediate) | Agreement between repeated measurements | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |

| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy/precision | Signal-to-Noise ratio ≥ 10; RSD ≤ 20% |

| Robustness | Resistance to small, deliberate changes in method parameters | No significant impact on results from varied parameters |

Precision, Accuracy, and Robustness Assessments

The validation of an analytical method for the quantification of this compound in complex research matrices is fundamental to ensure data reliability and reproducibility. This process involves the rigorous assessment of the method's precision, accuracy, and robustness. jetir.org While specific validation data for this compound is proprietary and not always published in full detail, the principles and expected performance can be illustrated through methodologies applied to analogous long-chain fatty acid amides and esters in similar matrices.

Precision

Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay Precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. mdpi.com

For the analysis of fatty acid derivatives in complex biological samples, acceptable precision is crucial. For instance, in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for fatty acid ethanolamides in human plasma, the intra-day and inter-day precision (CV) were reported to be less than 11.10% and 11.30%, respectively. diva-portal.org Similarly, for the quantification of fatty acids using isotopic labeling and gas chromatography-mass spectrometry (GC-MS), the average CV for technical replicates was found to be around 6%. nih.gov

The following table illustrates typical acceptance criteria and representative data for method precision, modeled on the analysis of related lipid compounds.

Table 1: Representative Precision Data for a Hypothetical this compound Assay

| Precision Level | Parameter | Acceptance Criteria (%RSD) | Hypothetical Result (%RSD) |

|---|---|---|---|

| Repeatability (Intra-assay) | Low QC (0.5 ng/mL) | ≤ 20% | 7.8% |

| Mid QC (50 ng/mL) | ≤ 15% | 5.2% | |

| High QC (400 ng/mL) | ≤ 15% | 4.5% | |

| Intermediate Precision (Inter-assay) | Low QC (0.5 ng/mL) | ≤ 20% | 9.3% |

| Mid QC (50 ng/mL) | ≤ 15% | 6.8% |

QC: Quality Control. Data is illustrative and based on typical performance of LC-MS/MS methods for similar analytes. diva-portal.orgresearchgate.net

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true value of the analyte. labmanager.com It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. labmanager.com The accuracy is then calculated as the percentage of the measured concentration relative to the nominal (spiked) concentration.

For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the lower limit of quantitation (LLOQ), where it should not deviate by more than ±20%. fda.gov In the analysis of oleamide, a structurally similar compound, accuracy measured at two different concentration levels was reported as 97% and 98%. mdpi.com Another study on fatty acid quantification demonstrated an average absolute error of 4.6%. nih.gov

Table 2: Representative Accuracy Data for a Hypothetical this compound Assay

| Spiked Concentration (Nominal Value) | Mean Measured Concentration | Accuracy (% Recovery) | Acceptance Criteria |

|---|---|---|---|

| 0.5 ng/mL (LLOQ) | 0.48 ng/mL | 96.0% | 80-120% |

| 1.5 ng/mL | 1.54 ng/mL | 102.7% | 85-115% |

| 250 ng/mL | 243.5 ng/mL | 97.4% | 85-115% |

LLOQ: Lower Limit of Quantitation. Data is illustrative and based on typical performance of validated bioanalytical methods. fda.gov

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. jetir.org This provides an indication of its reliability during normal usage and its suitability for transfer between laboratories. labmanager.com For a High-Performance Liquid Chromatography (HPLC) method, robustness testing might involve intentionally altering parameters such as:

Mobile phase composition (e.g., ±2% variation in the organic solvent ratio)

pH of the mobile phase buffer (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±10%) labmanager.com

The effect of these variations on critical method outputs like peak resolution, retention time, and analyte quantification is observed. The method is considered robust if the results remain within the established acceptance criteria despite these minor changes. For example, a study might show that a ±0.2 change in pH does not significantly impact the resolution between this compound and a potential interfering compound from the matrix.

Interlaboratory Study Design for Method Validation

An interlaboratory study, or round-robin trial, is the ultimate test of a method's reproducibility and transferability. It involves multiple laboratories analyzing identical samples to assess the level of agreement in their results. kobv.de A well-designed interlaboratory study is a critical component of standardizing an analytical method for widespread use.

The design of such a study for this compound would typically follow international guidelines, such as those from ISO (International Organization for Standardization). kobv.de The key steps in the study design are outlined below.

Future Research Directions and Unexplored Avenues for 2 Aminoethyl Oleate

Integration with Advanced Characterization Modalities (e.g., Cryo-EM for Self-Assemblies)

A significant frontier in understanding 2-Aminoethyl oleate (B1233923) lies in the detailed characterization of its self-assembled structures. This compound is known to act as an organo-gelator, forming gels in various edible oils and organic solvents. orientjchem.orgresearchgate.net However, the precise nanoscale morphology of these assemblies is not fully resolved. Future studies must integrate advanced characterization techniques to build a comprehensive picture of how individual molecules organize into functional superstructures.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a particularly powerful tool for this purpose. It allows for the direct visualization of soft matter structures in their native, vitrified state, revealing details about the shape and size of aggregates like micelles or fibers. researchgate.net For instance, Cryo-TEM has been instrumental in identifying exotic self-assemblies such as branched micelles, discs, and ribbons in other amphiphilic systems, and it could similarly elucidate the network structure of 2-Aminoethyl oleate gels. researchgate.netmdpi.com A recent study successfully used Cryo-EM to visualize how oleate hydratase, an enzyme that acts on unsaturated fatty acids, binds to and alters the curvature of a membrane, demonstrating the technique's power in resolving lipid-protein interactions at a molecular level. nih.gov

Beyond Cryo-TEM, a multi-technique approach will be crucial. Small-Angle Neutron Scattering (SANS) can provide complementary information on the size, shape, and interaction of micelles in solution. acs.org Dynamic Light Scattering (DLS) can be used to analyze the size of self-assembled structures, while techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can probe the intermolecular interactions, such as hydrogen bonding, that drive the assembly process. mdpi.com Thermal analysis methods, including Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC), can further clarify the thermal stability and phase behavior of these structures. orientjchem.org

Table 1: Advanced Characterization Techniques for this compound Research

| Technique | Information Provided | Potential Application for this compound | Reference |

|---|---|---|---|

| Cryo-TEM | Direct imaging of nanoscale morphology in a vitrified state. | Visualizing the 3D network structure of gels; identifying the shape and size of micelles or other self-assembled aggregates. | researchgate.net, rsc.org |

| SANS | Data on the size, shape, and interactions of particles in solution. | Quantifying micellar dimensions and understanding inter-micellar forces in different solvents. | acs.org |

| DLS | Measurement of the hydrodynamic radius of particles. | Determining the size distribution of self-assembled structures in solution. | mdpi.com |

| FTIR/NMR | Information on chemical bonds and intermolecular interactions. | Probing the hydrogen bonding and van der Waals forces that stabilize the gel network. | mdpi.com, orientjchem.org |

| TGA-DSC | Analysis of thermal stability and phase transitions. | Characterizing the melting behavior and thermal decomposition of this compound and its gels. | orientjchem.org |

Exploration of Bio-Conjugation Strategies for Novel Research Tools

The chemical structure of this compound, specifically its terminal primary amine group, makes it an ideal candidate for bioconjugation. rsc.org This process of linking molecules together can be used to create novel research tools with tailored functions. libretexts.org Future research should focus on developing strategies to attach various molecular payloads to this compound, transforming it from a simple lipid into a sophisticated probe for biological and material science investigations.

Amine-reactive chemistry provides a robust toolkit for this purpose. Reagents such as N-Hydroxysuccinimide (NHS) esters or coupling agents like HBTU can be used to covalently link molecules to the amine group of this compound. rsc.orgabzena.com This opens up the possibility of attaching:

Fluorescent Dyes: Conjugating a fluorophore would allow for the direct visualization of this compound in various environments. researchgate.net This could be used to track its uptake by cells, monitor its self-assembly process in real-time, or map its distribution within a complex material.

Targeting Ligands: Attaching molecules like peptides or antibodies could direct this compound-based nanoparticles or liposomes to specific cells or tissues. nih.gov

Therapeutic Agents: The compound could serve as a lipid tail for a prodrug, where a drug molecule is conjugated via a labile linker (e.g., disulfide or ester) that breaks under specific physiological conditions, such as low pH or a reducing environment, to release the active agent. nih.gov

The synthesis of a bioconjugate from oleic acid and L-cysteine has already demonstrated the feasibility of creating new surfactant structures from these building blocks. mdpi.com By systematically exploring different conjugation strategies and payloads, researchers can develop a new class of research tools based on the this compound scaffold.

Development of Sustainable Synthesis Routes

As the chemical industry moves towards greener practices, developing sustainable methods for producing oleochemicals like this compound is paramount. indianchemicalnews.com Oleic acid, the precursor, is itself a renewable feedstock derived from natural fats and oils. frontiersin.org Future research should focus on making the entire synthesis process more environmentally friendly.

Key areas for development in "green" synthesis include:

Enzymatic Catalysis: Lipases can be used to catalyze the amidation reaction between oleic acid and ethylenediamine (B42938). researchgate.net This approach avoids the need for harsh chemical reagents and often proceeds under milder conditions. Research into identifying novel lipases or engineering existing ones could further improve reaction efficiency and yield. nih.gov

Solvent-Free and Mechanochemical Methods: Many current syntheses rely on organic solvents. Developing solvent-free reaction conditions would significantly reduce chemical waste. mdpi.com Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, is a promising alternative that can reduce or eliminate the need for solvents. frontiersin.orgresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts presents another green alternative to traditional metal-based catalysts. nih.gov Bifunctional organocatalysts have proven highly effective for reactions involving CO2 and epoxidized oleochemicals, and similar principles could be applied to amide synthesis. nih.gov

By embracing the principles of green chemistry, the production of this compound can become more efficient, less wasteful, and better aligned with the goals of a sustainable bioeconomy. indianchemicalnews.com

Investigation of Previously Unidentified Biochemical Roles

This compound is a member of the N-acylethanolamine (NAE) family of signaling lipids, which includes well-studied compounds like the endocannabinoid anandamide (B1667382) and the satiety factor oleoylethanolamide (OEA). core.ac.uknih.gov NAEs are known to play diverse roles in inflammation, energy metabolism, and neurotransmission by interacting with a range of receptors, including cannabinoid receptors (CB1, CB2), G protein-coupled receptors (GPR55, GPR119), and nuclear receptors (PPAR-α). core.ac.ukresearchgate.net

A major unexplored avenue is to determine the specific biochemical and physiological roles of this compound. While it is structurally related to OEA, its unique ethylenediamine headgroup may confer distinct biological activities. Future research should systematically investigate:

Receptor Binding Profile: Does this compound bind to and activate the same receptors as other NAEs? Screening its activity at PPAR-α, TRPV1, and various GPRs is a critical first step. core.ac.uk

Metabolic Pathways: The biosynthesis and degradation of NAEs involve a complex network of enzymes, including NAPE-PLD, FAAH, and ABHD4. nih.govwikipedia.org The specific enzymatic pathways responsible for the synthesis and breakdown of this compound in vivo are currently unknown and need to be identified.

Novel Biological Functions: Research should explore whether this compound has unique functions not observed for other NAEs. For instance, given its ability to form gels, it could play a structural role in certain biological contexts. Its interactions with lipid membranes and membrane proteins also warrant investigation. conicet.gov.ar The discovery of previously unknown lipases in lipid metabolism highlights that our understanding of these pathways is still evolving, leaving room for the discovery of new roles for lipids like this compound. nih.gov

Computational Design of Next-Generation this compound Analogues

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery and design of new materials. mdpi.com Instead of relying solely on trial-and-error synthesis, future research can employ computational design to create next-generation analogues of this compound with enhanced or entirely new properties. nih.gov

Using techniques like molecular dynamics (MD) simulations and quantum mechanics (QM), researchers can:

Predict Self-Assembly Behavior: Simulate how changes to the molecular structure—such as altering the length or saturation of the acyl chain, or modifying the headgroup—would affect its ability to form micelles, gels, or other nanostructures. This can guide the synthesis of organo-gelators with tailored properties.

Screen for Biological Activity: Design and virtually screen a library of analogues for their potential to bind to specific protein targets, such as enzymes or receptors. nih.gov This in silico approach can identify promising candidates for development as new therapeutic agents or biological probes, making the experimental process more targeted and efficient.

Optimize Surfactant Properties: Model how structural modifications would impact properties like critical micelle concentration (CMC) and surface tension, aiding in the design of more effective surfactants for various industrial applications.

These computational strategies, which are already being applied to design complex proteins and "green" polymers, can provide invaluable insights, reducing development time and costs while expanding the functional landscape of this compound-based molecules. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-aminoethyl oleate, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via esterification of oleic acid with 2-aminoethanol. To ensure purity, researchers should employ thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3) to monitor reaction progress. Post-synthesis, column chromatography using silica gel can isolate the product. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and absence of unreacted amines or acids. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a C18 column can quantify residual impurities .

Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) be used to study the thermal stability of this compound-based gels?

- Methodological Answer : DSC measures phase transitions (e.g., gel melting points) by tracking heat flow, while TGA evaluates thermal decomposition. For gels formed with this compound, prepare samples in a controlled solvent (e.g., vegetable oil) and analyze using a heating rate of 5°C/min under nitrogen. DSC peaks indicate gel-sol transitions, while TGA weight-loss curves reveal decomposition temperatures. Compare results with free oleate to assess stabilization effects. Ensure baseline correction and replicate experiments to mitigate instrumental noise .

Q. What solvent systems are optimal for solubilizing this compound in lipid bilayer studies?

- Methodological Answer : Use mixed solvent systems like chloroform:methanol (2:1 v/v) to dissolve this compound for lipid bilayer preparation. For aqueous dispersion, employ sonication in phosphate-buffered saline (PBS) with 0.1% Tween-20. Dynamic light scattering (DLS) can validate vesicle size homogeneity (PDI < 0.2). Avoid high-salt buffers, which may precipitate the compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in FT-IR and TGA data when elucidating the coordination structure of metal-oleate complexes (e.g., ferric oleate)?

- Methodological Answer : Discrepancies between FT-IR (e.g., asymmetric COO⁻ stretches at 1540 cm⁻¹) and TGA (residual mass percentages) may arise from incomplete ligand displacement or hydration. Cross-validate with elemental analysis (C/H/N ratios) and inductively coupled plasma (ICP) for metal content. For ferric oleate, theoretical Fe content is ~10.4 wt%; deviations >2% suggest impurities. Pair with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states .

Q. What experimental designs are recommended to assess the enzymatic stability of this compound in lipase-rich environments?

- Methodological Answer : Use a fed-batch system with Pseudomonas fluorescens lipase (50 U/mL) in pH 7.4 Tris buffer. Monitor ester bond cleavage via HPLC with a refractive index detector (RID) and C18 column. Include a control with methyl oleate (e.g., 0.1% w/v) to compare hydrolysis rates. Quantify methanol release (a byproduct) using GC-MS. Statistical analysis (ANOVA, p < 0.05) should confirm significance between test and control groups .

Q. How can researchers optimize gelation efficiency of this compound in non-polar solvents for drug delivery applications?

- Methodological Answer : Screen gelation efficiency by varying oleate concentrations (1–5% w/v) in oils like sunflower or soybean oil. Characterize gel strength via rheometry (amplitude sweep at 1 Hz) and microstructure with cryo-SEM. To enhance stability, co-gelators like lecithin (0.5% w/v) can be added. Validate drug encapsulation efficiency using fluorescence spectroscopy with a hydrophobic probe (e.g., Nile Red) .

Q. What strategies mitigate spectral interference when analyzing this compound in complex biological matrices?

- Methodological Answer : Prior to LC-MS/MS analysis, perform solid-phase extraction (SPE) with C18 cartridges to isolate this compound from proteins and lipids. Use deuterated internal standards (e.g., d₃-oleate) to correct matrix effects. Optimize ionization parameters in negative ion mode (ESI−) with a declustering potential of −80 V. Validate recovery rates (≥85%) using spike-and-recovery experiments in plasma or tissue homogenates .

Methodological Notes

- Data Validation : Cross-reference findings with databases like PubChem or Reaxys, excluding non-peer-reviewed sources (e.g., BenchChem) .

- Safety Protocols : Adopt OSHA-compliant handling practices (e.g., nitrile gloves, fume hoods) due to this compound’s flammability (Category 3) and skin irritation risks (Category 1A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.